molecular formula C11H9ClO2 B2863924 [5-(3-Chlorophenyl)furan-2-yl]methanol CAS No. 40313-65-3

[5-(3-Chlorophenyl)furan-2-yl]methanol

Cat. No.: B2863924
CAS No.: 40313-65-3
M. Wt: 208.64
InChI Key: PFIJYKYXECJDLO-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)furan-2-yl]methanol is a furan-derived alcohol featuring a 3-chlorophenyl substituent at the 5-position of the furan ring and a hydroxymethyl group at the 2-position. This compound is part of a broader class of furanmethanol derivatives, which are of interest in medicinal chemistry, materials science, and biomass valorization due to their structural versatility and reactivity .

Properties

IUPAC Name

[5-(3-chlorophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIJYKYXECJDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40313-65-3
Record name (5-(3-CHLOROPHENYL)-2-FURYL)METHANOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Chlorophenyl)furan-2-yl]methanol typically involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by reduction to yield the desired product. Commonly used catalysts include Lewis acids such as zinc chloride or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[5-(3-Chlorophenyl)furan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [5-(3-Chlorophenyl)furan-2-yl]methanol serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials and as an intermediate in organic synthesis .

Biology

It can be used as a probe to investigate the activity of specific enzymes .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development .

Industry

Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it valuable in the formulation of various products .

Mechanism of Action

The mechanism of action of [5-(3-Chlorophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Furanmethanol Derivatives

Positional Isomers of Chlorophenyl Substituents
  • [5-(2-Chlorophenyl)furan-2-yl]methanol (CAS 40313-66-4): Structure: 2-chlorophenyl substituent at the furan 5-position. Molecular Formula: C₁₁H₉ClO₂.
  • [5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol (CAS 111808-94-7): Structure: 4-chlorophenyl group at furan 5-position, methyl group at furan 2-position, hydroxymethyl at furan 3-position. Molecular Formula: C₁₂H₁₁ClO₂. Key Difference: Para-chloro substitution and additional methyl group may enhance lipophilicity, influencing bioavailability .
Functional Group Variations on the Phenyl Ring
  • [5-(3-Aminophenyl)furan-2-yl]methanol (CAS 102870-03-1): Structure: Amino group replaces chlorine at the phenyl 3-position. Molecular Formula: C₁₁H₁₁NO₂.

Furanmethanol Derivatives with Additional Substituents

  • [5-(3-Chloro-2-methylphenyl)-2-furyl]methanol: Structure: 3-chloro-2-methylphenyl group at furan 5-position. Molecular Formula: C₁₂H₁₁ClO₂. Key Difference: Methyl group on the phenyl ring may enhance steric bulk, affecting interaction with biological targets .
  • [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol: Structure: Nitro and methyl groups on the phenyl ring. Molecular Formula: C₁₂H₁₁NO₄. Key Difference: Nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity .

Bioactive and Industrially Relevant Furanmethanol Analogs

Natural Product Derivatives
  • 5-Hydroxymethylfurfural (HMF) Derivatives: Examples: (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol (DFM), (5-(4-(hydroxymethyl)-1,3-dioxolan-2-yl)furan-2-yl)methanol (FDFM). Applications: Derived from biomass, these compounds serve as precursors for biofuels and cyclic acetals.
Anti-Inflammatory Furan Derivatives
  • 5-Hydroxymethyl-2-furfural (Compound 21 in ): Activity: Demonstrates anti-inflammatory effects by inhibiting NO production in RAW264.7 cells (IC₅₀ = 6.37 μmol/L). Key Difference: The hydroxymethyl group on the furan ring is critical for bioactivity, a feature shared with [5-(3-chlorophenyl)furan-2-yl]methanol .

Biological Activity

[5-(3-Chlorophenyl)furan-2-yl]methanol is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer, antimicrobial, and antifungal properties.

Structural Characteristics

The molecular formula of this compound is C11_{11}H9_{9}ClO2_2. The compound features a furan ring substituted with a chlorophenyl group, which is crucial for its biological activity. The structural formula can be represented as follows:

  • SMILES : C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CO
  • InChI : InChI=1S/C11H9ClO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with furan rings have shown significant cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50_{50} (µM)
3bMCF74.1 ± 0.10
3bHepG23.5 ± 0.07
StaurosporineMCF717.8 ± 0.50
StaurosporineHepG210.3 ± 0.23

The compound 3b , which shares structural similarities with this compound, exhibited higher potency than staurosporine, a known anticancer agent .

Antimicrobial and Antifungal Activity

The antimicrobial properties of this compound have been investigated in various studies. Compounds with similar furan structures have demonstrated significant activity against both bacterial and fungal strains:

MicroorganismMIC (µg/mL)
Candida albicans0.0048
E. coli0.0195
Bacillus mycoides0.0048

These results indicate that the presence of halogen substituents, such as chlorine, enhances the bioactivity of these compounds .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Compounds like those derived from furan structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels, contributing to oxidative stress in cancer cells.

Study on Anticancer Activity

A study published in Molecules investigated a series of furan-based compounds for their anticancer properties against HepG2 and MCF7 cell lines. The findings indicated that modifications on the furan ring significantly affected cytotoxicity profiles, with some compounds achieving IC50_{50} values below 5 µM .

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial activity of various furan derivatives found that compounds with chlorinated phenyl groups showed enhanced activity against Candida species compared to non-chlorinated analogs. The study utilized microdilution methods to determine MIC values and confirmed the potent antifungal effects of these derivatives .

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